N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a phenylsulfonyl group, a propyl group, and a tetrahydrofuran-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group through sulfonylation. The propyl group is then added via alkylation, and finally, the tetrahydrofuran-2-carboxamide moiety is introduced through an amide formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring and carboxamide moiety can form hydrogen bonds with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide
- N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]butanamide
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran-2-carboxamide moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C20H26N2O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H26N2O4S/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h5-7,9-10,17H,4,8,11-13H2,1-3H3,(H,21,23) |
InChI Key |
CSLXMPDIVDYSCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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